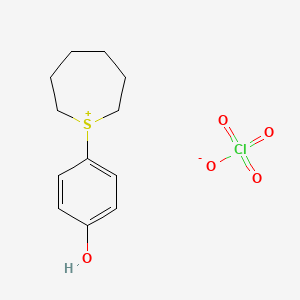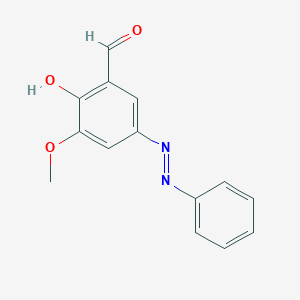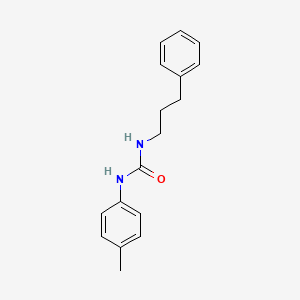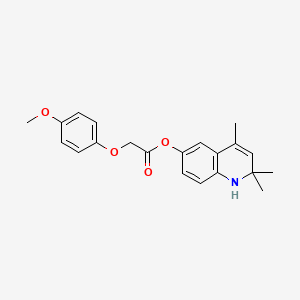
1-(4-hydroxyphenyl)thiepanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-hydroxyphenyl)thiepanium perchlorate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiepane derivative that has been synthesized using a variety of methods. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of 1-(4-hydroxyphenyl)thiepanium perchlorate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of certain genes that are involved in cell growth and proliferation. Additionally, it has been found to have antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-hydroxyphenyl)thiepanium perchlorate in lab experiments is that it has been shown to have a high degree of selectivity for cancer cells, meaning that it may be able to target cancer cells while leaving healthy cells unharmed. Additionally, it has been found to have low toxicity in animal models, which is an important consideration for the development of new cancer therapies.
However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy. Additionally, more research is needed to determine the optimal dosage and delivery method for this compound.
Direcciones Futuras
There are several future directions for research on 1-(4-hydroxyphenyl)thiepanium perchlorate. One area of research is the development of new cancer therapies based on this compound. Researchers are currently exploring ways to optimize its use in cancer therapy, including determining the optimal dosage and delivery method.
Another area of research is the development of new methods for synthesizing this compound. Researchers are exploring new methods that may be more efficient or cost-effective than current methods.
Finally, researchers are also exploring the potential applications of this compound in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, this compound is a promising compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to learn about this compound, it has shown promise as a potential candidate for the development of new cancer therapies and other areas of scientific research.
Métodos De Síntesis
The synthesis of 1-(4-hydroxyphenyl)thiepanium perchlorate has been achieved using a variety of methods. One commonly used method involves the reaction of 4-hydroxybenzaldehyde with thiourea in the presence of hydrochloric acid to form 1-(4-hydroxyphenyl)thiourea. This compound is then reacted with sulfuric acid to form 1-(4-hydroxyphenyl)thiepanium sulfate, which is subsequently treated with perchloric acid to form the perchlorate salt.
Aplicaciones Científicas De Investigación
1-(4-hydroxyphenyl)thiepanium perchlorate has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
4-(thiepan-1-ium-1-yl)phenol;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS.ClHO4/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;2-1(3,4)5/h5-8H,1-4,9-10H2;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWRYQWENFOPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC[S+](CC1)C2=CC=C(C=C2)O.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)
![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)

![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)


![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)